molecular formula C18H14N2OS B380387 5,6-Dimethyl-4-(naphthalen-2-yloxy)thieno[2,3-d]pyrimidine CAS No. 315692-48-9

5,6-Dimethyl-4-(naphthalen-2-yloxy)thieno[2,3-d]pyrimidine

Cat. No.: B380387
CAS No.: 315692-48-9
M. Wt: 306.4g/mol
InChI Key: XGDRQEOMFDRNQW-UHFFFAOYSA-N
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Description

5,6-Dimethyl-4-(naphthalen-2-yloxy)thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thieno[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with dimethyl groups and a naphthyloxy moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Future Directions

Thieno[2,3-d]pyrimidines, including “5,6-Dimethyl-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine”, continue to be of interest in the field of medicinal chemistry. Future research may focus on optimizing these compounds for various therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-4-(naphthalen-2-yloxy)thieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-naphthol with 5,6-dimethylthieno[2,3-d]pyrimidine-4-carbaldehyde under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-4-(naphthalen-2-yloxy)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the naphthyloxy moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thieno[2,3-d]pyrimidine derivatives.

Scientific Research Applications

5,6-Dimethyl-4-(naphthalen-2-yloxy)thieno[2,3-d]pyrimidine has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Studied for its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-4-(naphthalen-2-yloxy)thieno[2,3-d]pyrimidine is not fully understood, but it is believed to interact with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in biological processes, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine derivatives: Compounds with similar core structures but different substituents.

    Naphthyloxy derivatives: Compounds with naphthyloxy groups attached to different heterocyclic cores.

Uniqueness

5,6-Dimethyl-4-(naphthalen-2-yloxy)thieno[2,3-d]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a thieno[2,3-d]pyrimidine core with a naphthyloxy moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

5,6-dimethyl-4-naphthalen-2-yloxythieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2OS/c1-11-12(2)22-18-16(11)17(19-10-20-18)21-15-8-7-13-5-3-4-6-14(13)9-15/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDRQEOMFDRNQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)OC3=CC4=CC=CC=C4C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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